7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which 7-ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets through various mechanisms, potentially involving the isomerization of an iminium intermediate .
Biochemical Pathways
Thiqs are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as histone deacetylases (HDACs), which are crucial for regulating gene expression through epigenetic modifications . The interaction between this compound and HDACs can lead to the inhibition of these enzymes, thereby affecting the acetylation status of histones and altering gene expression patterns. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of HDACs by this compound can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation. These changes can result in altered cellular behavior, such as increased cell proliferation or apoptosis, depending on the cellular context.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes like HDACs . By binding to the active site of HDACs, this compound inhibits their enzymatic activity, leading to an accumulation of acetylated histones. This accumulation can result in changes in chromatin structure and gene expression. Additionally, this compound may interact with other proteins and enzymes, influencing various biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in gene expression and cell behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the modulation of gene expression and cell signaling pathways . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular processes. It is important to determine the optimal dosage range to maximize the therapeutic potential of this compound while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that can further interact with cellular components. The effects of this compound on metabolic flux and metabolite levels are important considerations in understanding its overall biochemical impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins . This compound may be transported across cellular membranes through specific transporters, affecting its localization and accumulation within different cellular compartments. Understanding the transport mechanisms of this compound is crucial for elucidating its cellular effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound within the nucleus, cytoplasm, or other organelles can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
7-ethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-13-11-4-3-9-5-6-12-8-10(9)7-11;/h3-4,7,12H,2,5-6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVUKXCTRFYXBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(CCNC2)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.